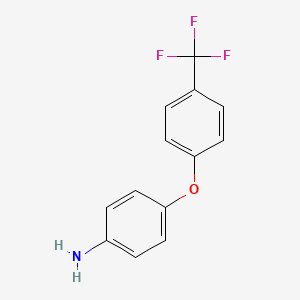

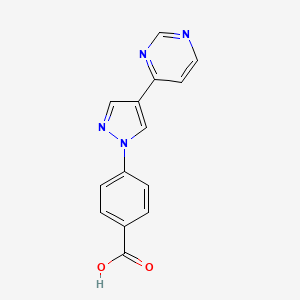

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid

Descripción general

Descripción

The compound "4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds with structural similarities, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-c]pyrimidines, and pyrimido[1,6-a]benzimidazoles, which are known for their biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the preparation of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones using catalytic InCl3 . Another example is the one-pot synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid".

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction and optimized using density functional theory (DFT) . For instance, the structure of a benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine was confirmed by single-crystal X-ray diffraction . Similar analytical techniques could be employed to analyze the molecular structure of "4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid".

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be complex, as evidenced by the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs and derivatives . The reactivity of "4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid" would likely be influenced by the presence of the pyrazole and benzoic acid moieties, which could undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often characterized by spectral and thermal studies. For example, the spectral and thermal properties of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylazo)benzene-1,3-diol complexes were studied using various techniques, including thermal analysis (TGA and DTA) . These methods could be applied to determine the properties of "4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid".

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Regioselective Synthesis The compound 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid is involved in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. The synthesis utilizes a solvent-free method, producing good to excellent yields and demonstrating regiospecificity in the intramolecular ring opening of the furane ring in a Michael-type reaction (Quiroga et al., 2007).

Synthesis of Heterocyclic Compounds The synthesis of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has been explored, showcasing the potential application of these compounds in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. This synthesis process involves a cost-effective method, producing compounds known as pyrazole-based pyrimidine scaffolds (Ajani et al., 2019).

Biological and Pharmacological Applications

Antitumor, Antifungal, and Antibacterial Activities Derivatives of pyrazole and pyrimidine have been synthesized and demonstrated significant biological activity. These compounds have been evaluated for their insecticidal, antibacterial, and antifungal potential, showing promising results in inhibiting the growth of harmful microorganisms and pests (Deohate & Palaspagar, 2020), (Titi et al., 2020).

Antioxidant Activity Certain derivatives have demonstrated antioxidant activity, almost equivalent to that of ascorbic acid, indicating their potential use in combating oxidative stress and related disorders (El‐Mekabaty, 2015).

Inhibitory Activity against Human Dihydroorotate Dehydrogenase (DHODH) Novel derivatives of pyrazole and pyrimidine have been found to exhibit antiviral properties through the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This discovery opens avenues for the development of antiviral therapeutics targeting this pathway (Munier-Lehmann et al., 2015).

Mecanismo De Acción

Mode of Action

Like other organic compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound could potentially affect various biochemical pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. The compound’s bioavailability would depend on these properties. For instance, its absorption would be influenced by factors such as its solubility and stability in the gastrointestinal tract, and its distribution would depend on its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and hence its ability to interact with its targets .

Direcciones Futuras

Given the wide range of biological activities exhibited by pyrazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry. Future research may focus on developing new synthesis methods for pyrazole derivatives, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

Propiedades

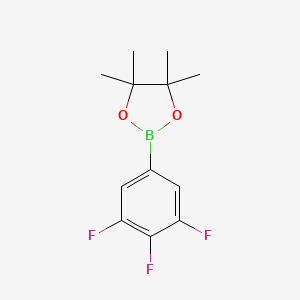

IUPAC Name |

4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)10-1-3-12(4-2-10)18-8-11(7-17-18)13-5-6-15-9-16-13/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENWSHQQUNJIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375576 | |

| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid | |

CAS RN |

849924-98-7 | |

| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)